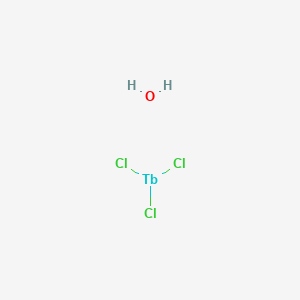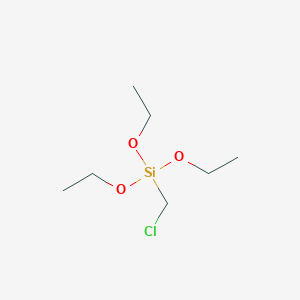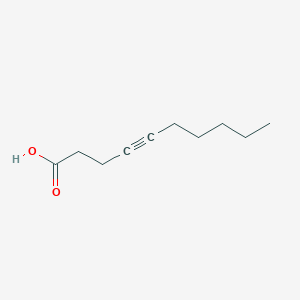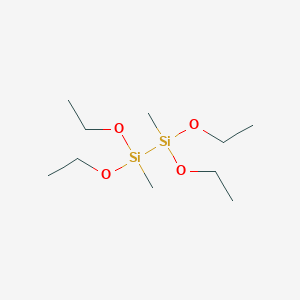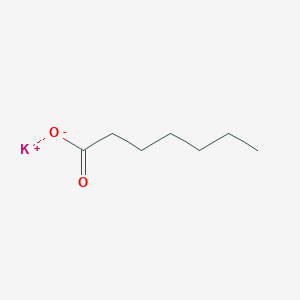
Potassium heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium heptanoate is a chemical compound with the molecular formula C7H13KO2. It is also known as potassium caprylate and is a salt of caprylic acid. Potassium heptanoate is a white crystalline powder and is soluble in water. It is widely used in the food industry as a preservative and in the pharmaceutical industry as an emulsifier.
Mecanismo De Acción
The mechanism of action of potassium heptanoate is not fully understood. It is believed that it disrupts the cell membrane of microorganisms, leading to their death. Potassium heptanoate has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
Potassium heptanoate has been shown to have a low toxicity profile and is considered safe for consumption. It is metabolized in the liver and excreted in the urine. Potassium heptanoate has been shown to have a positive effect on gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium heptanoate is a cost-effective and easy-to-use antimicrobial agent. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, its effectiveness may vary depending on the type of microorganism being studied. It also has limitations in terms of its stability and solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research of potassium heptanoate. One area of interest is its potential use as an alternative to traditional antibiotics. Another area of interest is its use in the development of new food preservatives. Further research is needed to fully understand the mechanism of action of potassium heptanoate and its potential applications in various fields.
Conclusion:
In conclusion, potassium heptanoate is a versatile chemical compound with antimicrobial properties. It has been extensively studied for its potential applications in the food and pharmaceutical industries. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Potassium heptanoate can be synthesized by the reaction of caprylic acid with potassium hydroxide. The reaction takes place in the presence of water and heat. The chemical equation for the synthesis of potassium heptanoate is:
C7H15COOH + KOH → C7H13KO2 + H2O
The reaction results in the formation of potassium heptanoate and water.
Aplicaciones Científicas De Investigación
Potassium heptanoate has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. Potassium heptanoate has been used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It has also been used in the pharmaceutical industry as an emulsifier to improve the solubility of drugs.
Propiedades
Número CAS |
16761-12-9 |
|---|---|
Nombre del producto |
Potassium heptanoate |
Fórmula molecular |
C7H13KO2 |
Peso molecular |
168.27 g/mol |
Nombre IUPAC |
potassium;heptanoate |
InChI |
InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
YOSXTSJZQNTKKX-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC(=O)[O-].[K+] |
SMILES canónico |
CCCCCCC(=O)[O-].[K+] |
Otros números CAS |
16761-12-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



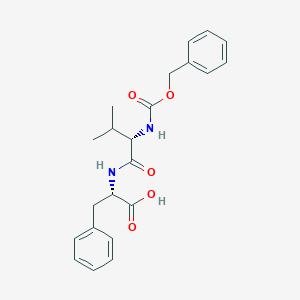
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
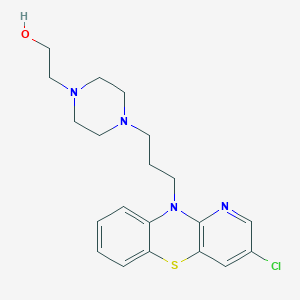
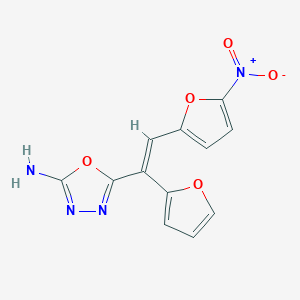
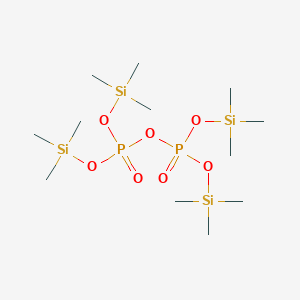
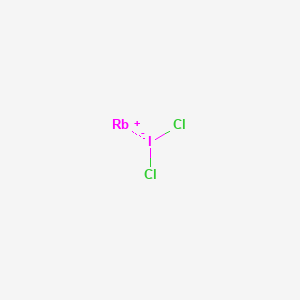
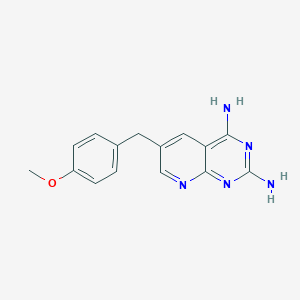
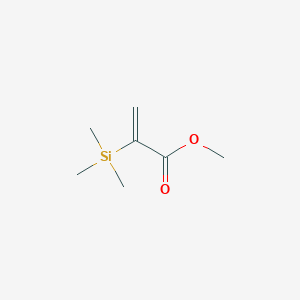
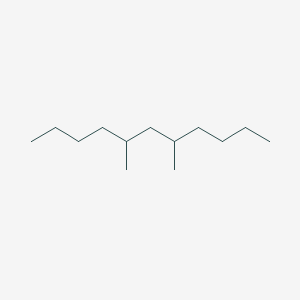
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
